molecular formula C15H13F3N2O2S B3125786 5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide CAS No. 329700-01-8

5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide

Cat. No. B3125786
CAS RN: 329700-01-8
M. Wt: 342.3 g/mol
InChI Key: ZQDOKGUDCYSCKO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of compound X is not fully understood, but studies have suggested that it inhibits the activity of specific enzymes involved in cancer cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, compound X can alter gene expression patterns in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that compound X has both biochemical and physiological effects. Biochemically, compound X has been shown to alter gene expression patterns in cancer cells, leading to cell death. Physiologically, compound X has been shown to induce apoptosis in cancer cells, leading to tumor regression.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its specificity for cancer cells. Compound X has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. However, one limitation of using compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on compound X. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on identifying the specific HDAC isoforms that are targeted by compound X. Additionally, future studies could investigate the potential use of compound X in combination with other cancer therapies to enhance its antitumor effects. Finally, studies could investigate the potential use of compound X in other disease models, such as neurodegenerative diseases.

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that compound X has antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In addition, compound X has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-methyl-N-(thiophen-2-ylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-9-4-5-12(20-14(22)15(16,17)18)11(7-9)13(21)19-8-10-3-2-6-23-10/h2-7H,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOKGUDCYSCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153357
Record name 5-Methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide

CAS RN

329700-01-8
Record name 5-Methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329700-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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